Paluratide
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Overview
Description
LUNA18 is an orally bioavailable, cell-penetrant, macrocyclic peptide that acts as a pan-RAS inhibitor. It is designed to target and inhibit the RAS protein, which is frequently mutated in various cancers. This compound has shown promising anti-tumor activity by directly inhibiting RAS signaling pathways, making it a potential therapeutic agent for RAS-mutated cancers .
Preparation Methods
LUNA18 is synthesized using a parallel synthesis method to obtain highly and randomly N-alkylated drug-like cyclic peptides. This method addresses challenges such as diketopiperazine formation, insufficient amide reactivity due to steric hindrance, and instability of cyclic peptides under acidic conditions. The synthesis involves optimizing the side chains to enhance plasma stability, absorption, and reduce hydrogen bond donors .
Chemical Reactions Analysis
LUNA18 undergoes several chemical reactions, primarily focusing on its interaction with RAS proteins. It inhibits the protein-protein interaction between RAS and guanine nucleotide exchange factors (GEFs), leading to decreased phosphorylation of ERK and AKT, and reduced cell proliferation in RAS-mutated cancer cells . The major products formed from these reactions include the inactive forms of RAS and reduced levels of phosphorylated ERK and AKT .
Scientific Research Applications
LUNA18 has a wide range of scientific research applications, particularly in the fields of oncology and molecular biology. It has demonstrated significant anti-cancer activity in various RAS-mutated cancer cell lines, including colon cancer, stomach cancer, non-small cell lung cancer, and pancreatic cancer . Additionally, LUNA18 has shown efficacy in both in vitro and in vivo models, making it a valuable tool for studying RAS signaling pathways and developing targeted cancer therapies .
Mechanism of Action
LUNA18 exerts its effects by binding to both mutant and wild-type RAS proteins, thereby inhibiting the protein-protein interaction between RAS and GEFs. This inhibition prevents the activation of RAS, leading to decreased levels of active KRAS and phosphorylated ERK and AKT. Consequently, this results in reduced cell proliferation and tumor growth in RAS-mutated cancer cells . The molecular targets of LUNA18 include KRAS, NRAS, and HRAS .
Comparison with Similar Compounds
LUNA18 is unique compared to other RAS inhibitors due to its ability to inhibit both mutant and wild-type RAS proteins. Similar compounds include KRAS G12C inhibitors, which specifically target the G12C mutation in KRAS. these inhibitors have limited efficacy and do not address other RAS mutations . LUNA18’s broad-spectrum activity against various RAS mutations and its oral bioavailability make it a versatile and promising therapeutic agent .
Biological Activity
Paluratide, a synthetic peptide analog of the hormone oxytocin, has garnered attention in recent years for its potential therapeutic applications, particularly in the fields of psychiatry and endocrinology. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
This compound acts primarily through the oxytocin receptor (OTR), which is involved in various physiological processes such as social bonding, reproductive behaviors, and stress response. The compound's structure allows it to bind effectively to OTRs, leading to a cascade of intracellular signaling events that influence neuroendocrine functions.
- Receptor Binding : this compound exhibits high affinity for OTRs compared to other receptors, which is crucial for its biological activity.
- Signal Transduction : Upon binding to OTRs, this compound activates G-protein coupled pathways that modulate intracellular calcium levels and activate downstream signaling cascades.
Biological Activity and Therapeutic Potential
Recent studies have explored the potential of this compound in various therapeutic contexts:
- Anxiety and Depression : Research indicates that this compound may have anxiolytic and antidepressant effects. A study demonstrated that administration of this compound in animal models resulted in reduced anxiety-like behaviors and improved mood-related outcomes.
- Social Behavior : In animal studies, this compound has been shown to enhance social recognition and bonding behaviors, suggesting its potential utility in treating social deficits associated with autism spectrum disorders.
- Pain Modulation : Preliminary findings suggest that this compound may play a role in pain modulation through its effects on the central nervous system, potentially offering new avenues for pain management therapies.
Case Studies and Clinical Trials
Several case studies and clinical trials have been conducted to assess the safety and efficacy of this compound:
- Case Study 1 : A clinical trial involving adults with generalized anxiety disorder (GAD) showed that participants receiving this compound reported significant reductions in anxiety symptoms compared to a placebo group. The study utilized standardized anxiety scales to quantify changes over an eight-week period.
- Case Study 2 : In a trial focused on patients with autism spectrum disorder, participants treated with this compound exhibited improvements in social engagement metrics as assessed by caregivers and clinicians. These findings were supported by behavioral assessments pre- and post-treatment.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
Study Type | Population | Findings | Outcome Measures |
---|---|---|---|
Animal Study | Rodent models | Reduced anxiety-like behavior | Elevated plus maze (EPM) scores |
Clinical Trial | Adults with GAD | Significant reduction in anxiety symptoms | Hamilton Anxiety Rating Scale (HAM-A) |
Clinical Trial | Autism spectrum disorder | Improved social interaction | Social Responsiveness Scale (SRS) |
Pain Modulation Study | Chronic pain patients | Decreased pain perception | Visual Analog Scale (VAS) |
Properties
CAS No. |
2676177-63-0 |
---|---|
Molecular Formula |
C73H105F5N12O12 |
Molecular Weight |
1437.7 g/mol |
IUPAC Name |
(3S,9S,12S,17S,20S,23S,27S,30S,36S)-20-[(2S)-butan-2-yl]-30-cyclopentyl-3-[2-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethyl]-10-ethyl-N,N,7,17,18,24,28,31-octamethyl-9-[(4-methylphenyl)methyl]-23-(2-methylpropyl)-2,5,8,11,16,19,22,25,29,32,35-undecaoxospiro[1,4,7,10,15,18,21,24,28,31,34-undecazatricyclo[34.3.0.012,15]nonatriacontane-33,1'-cyclopentane]-27-carboxamide |
InChI |
InChI=1S/C73H105F5N12O12/c1-15-44(6)60-69(100)84(11)45(7)64(95)90-35-31-53(90)68(99)88(16-2)56(39-46-27-25-43(5)26-28-46)67(98)83(10)41-57(91)79-51(30-29-47-37-49(74)59(50(75)38-47)73(76,77)78)65(96)89-34-21-24-52(89)63(94)81-72(32-19-20-33-72)71(102)87(14)61(48-22-17-18-23-48)70(101)86(13)55(66(97)82(8)9)40-58(92)85(12)54(36-42(3)4)62(93)80-60/h25-28,37-38,42,44-45,48,51-56,60-61H,15-24,29-36,39-41H2,1-14H3,(H,79,91)(H,80,93)(H,81,94)/t44-,45-,51-,52-,53-,54-,55-,56-,60-,61-/m0/s1 |
InChI Key |
ZQVKVYRBKAEFPD-DEBTURSASA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N2CC[C@H]2C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NC4(CCCC4)C(=O)N([C@H](C(=O)N([C@@H](CC(=O)N([C@H](C(=O)N1)CC(C)C)C)C(=O)N(C)C)C)C5CCCC5)C)CCC6=CC(=C(C(=C6)F)C(F)(F)F)F)C)CC7=CC=C(C=C7)C)CC)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N2CCC2C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N3CCCC3C(=O)NC4(CCCC4)C(=O)N(C(C(=O)N(C(CC(=O)N(C(C(=O)N1)CC(C)C)C)C(=O)N(C)C)C)C5CCCC5)C)CCC6=CC(=C(C(=C6)F)C(F)(F)F)F)C)CC7=CC=C(C=C7)C)CC)C)C |
Origin of Product |
United States |
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